An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4,6-dichloropyrimidin-2-amine
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4,6-dichloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-4,6-dichloropyrimidin-2-amine. The information is intended for researchers and professionals involved in chemical synthesis and drug discovery.
Core Chemical Properties
5-Bromo-4,6-dichloropyrimidin-2-amine is a halogenated pyrimidine derivative. Its structure, featuring an amine group and three halogen substituents, makes it a versatile building block in organic synthesis. The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for analogous compounds, specific experimental values for properties such as melting point and solubility are not widely reported in the literature. The data presented here is a combination of reported values and estimations based on similar structures.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrCl₂N₃ | [Calculated] |
| Molecular Weight | 242.89 g/mol | [Calculated] |
| CAS Number | 7781-26-2 | [1] |
| Appearance | White to cream or yellow-brown powder/crystals | [Predicted] |
| Melting Point | 160-200 °C (estimated range) | [Predicted, based on analogues][2] |
| Boiling Point | 419.434 °C at 760 mmHg | [Calculated][1] |
| Density | 2.054 g/cm³ | [Calculated][1] |
| Solubility | Soluble in 95% ethanol (for a related compound) | [Predicted][3] |
Synthesis and Reactivity
Synthesis
A plausible and common synthetic route to 5-Bromo-4,6-dichloropyrimidin-2-amine is the electrophilic bromination of 2-amino-4,6-dichloropyrimidine. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation. The reaction is typically carried out in a chlorinated solvent at a low temperature to control selectivity.
Reactivity
The chemical reactivity of 5-Bromo-4,6-dichloropyrimidin-2-amine is largely dictated by the electron-deficient nature of the pyrimidine ring and the presence of three halogen atoms, which are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at positions 4 and 6 are susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. The bromine at position 5 is less reactive towards SNAr but can participate in cross-coupling reactions. The amino group at position 2 can also undergo further reactions.
Spectral Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a broad singlet for the amino protons (NH₂). The chemical shift of these protons can be highly variable depending on the solvent and concentration.
| Protons | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) | Multiplicity |
| -NH₂ | 7.3 - 7.5 | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the electronegative halogen and nitrogen atoms.
| Carbon | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) |
| C2 | ~161 |
| C4/C6 | ~161 |
| C5 | ~115 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the substituted pyrimidine ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3250 | Two bands, characteristic of a primary amine |
| N-H Bend | 1650 - 1580 | Primary amine scissoring |
| C-N Stretch | 1335 - 1250 | Aromatic amine |
| C-Cl Stretch | 850 - 550 | Strong absorption |
| C-Br Stretch | 690 - 515 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The fragmentation pattern will likely involve the loss of halogen atoms and other small fragments. The molecular ion will be an odd number due to the presence of three nitrogen atoms.
Applications in Drug Development
Halogenated pyrimidines are important scaffolds in medicinal chemistry. Derivatives of 5-bromo-pyrimidin-2-amine have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as inhibitors of UNC51-like kinase 1 (ULK1), a key regulator of autophagy, a cellular process implicated in cancer cell survival.[4][5] This suggests that 5-Bromo-4,6-dichloropyrimidin-2-amine could serve as a valuable starting material for the synthesis of novel kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments related to 5-Bromo-4,6-dichloropyrimidin-2-amine.
Synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine
This protocol is adapted from general procedures for the bromination of aminopyrimidines.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-4,6-dichloropyrimidin-2-amine.
NMR Sample Preparation and Analysis
Materials:
-
5-Bromo-4,6-dichloropyrimidin-2-amine (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.
-
Process the data using appropriate software. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Materials:
-
5-Bromo-4,6-dichloropyrimidin-2-amine
-
Potassium bromide (KBr) (for pellet) or use of Attenuated Total Reflectance (ATR) accessory
Procedure (KBr Pellet):
-
Mix a small amount of the sample with dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.
Procedure (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum.
Mass Spectrometry
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquire the mass spectrum in positive ion mode.
This guide provides a foundational understanding of 5-Bromo-4,6-dichloropyrimidin-2-amine for its application in research and development. Further experimental work is encouraged to fully characterize this compound and explore its potential in various chemical and biological systems.
References
- 1. lookchem.com [lookchem.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-アミノ-4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
